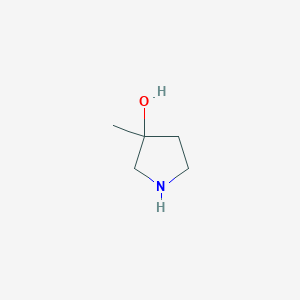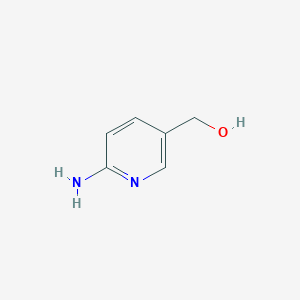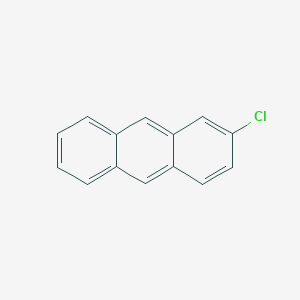
2-Chloroanthracene
Overview
Description
2-Chloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its molecular formula is C14H9Cl, and it has a molecular weight of 212.67 g/mol . This compound is known for its distinctive structure, which consists of three fused benzene rings with a chlorine atom substituted at the second position. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroanthracene can be synthesized through various methods. One common method involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the anthracene molecule .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of anhydrous cupric chloride as a chlorinating agent. The reaction is carried out in a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield hydroanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroanthracene has several applications in scientific research:
Biology: Its derivatives are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Mechanism of Action
2-Chloroanthracene can be compared with other chlorinated anthracene derivatives such as:
- 9-Chloroanthracene
- 1-Chloroanthracene
- 9,10-Dichloroanthracene
Uniqueness: this compound is unique due to the position of the chlorine atom, which influences its chemical reactivity and physical properties. For example, it has a higher melting point compared to 1-chloroanthracene due to differences in molecular packing and intermolecular interactions .
Comparison with Similar Compounds
- 9-Chloroanthracene: Similar structure but with chlorine at the ninth position.
- 1-Chloroanthracene: Chlorine at the first position, leading to different reactivity.
- 9,10-Dichloroanthracene: Contains two chlorine atoms, affecting its chemical behavior and applications .
Properties
IUPAC Name |
2-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFINXQLBMJDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049230 | |
| Record name | 2-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17135-78-3 | |
| Record name | 2-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Chloroanthracene?
A1: this compound (molecular formula: C14H9Cl, molecular weight: 212.68 g/mol) is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. While spectroscopic data is not extensively detailed in the provided abstracts, [] explores the time-resolved emission properties of 2-methoxyanthracene derivatives, including insights relevant to understanding the photophysical behavior of similar anthracene structures.
Q2: How does the structure of this compound relate to its bioactivity?
A2: Research suggests that the position of the chlorine atom in chloroanthracene isomers influences their effects on gap junctional intercellular communication (GJIC) and mitogen-activated protein kinase (MAPK) activity. [] specifically highlights that this compound, possessing a "bay-like" region due to the chlorine atom's position, effectively inhibited GJIC and stimulated MAPK activity in rat liver epithelial cells. This contrasted with linear isomers lacking the bay-like region, which did not exhibit these effects.
Q3: Are there any known instances of microbial degradation of this compound?
A3: Yes, a study identified a bacterial strain, Rhodococcus S1, capable of utilizing this compound as a sole carbon source. [] Interestingly, this bacterium exhibited specificity, readily degrading this compound and 2-methylanthracene but not their 1- or 9-substituted counterparts. This suggests a narrow substrate specificity for the initial enzyme involved in anthracene degradation by Rhodococcus S1.
Q4: Has this compound been studied in the context of PCDD/PCDF formation?
A4: Yes, this compound has been investigated as a model compound for understanding the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). [] This research revealed that this compound, under specific conditions, can lead to the formation of various chlorinated products, including PCDDs/PCDFs, chlorinated anthracenes, naphthalenes, and benzylnaphthalenes. This suggests a complex reaction pathway with multiple intermediates involved in PCDD/PCDF formation from this compound.
Q5: What applications does this compound have in material science?
A5: While the provided research doesn't delve into specific material science applications of this compound, one study demonstrates its use in single-molecule manipulation studies. [] This research investigated the adsorption and tip-induced chemistry of this compound on a titanium dioxide surface using scanning tunneling microscopy (STM). The ability to manipulate and study single molecules of this compound on surfaces highlights its potential in nanoscience and surface chemistry research.
Q6: How is this compound analyzed and quantified in complex mixtures?
A6: Phase-resolved fluorescence spectroscopy (PRFS) offers a sensitive method for simultaneously determining this compound in mixtures containing other anthracene derivatives. [] This technique leverages the unique fluorescence properties of each compound, allowing for their individual quantification even in complex matrices.
Q7: What are the environmental implications associated with this compound?
A7: While the provided abstracts do not directly address the environmental fate and ecotoxicological effects of this compound, its identification as a precursor to PCDD/Fs [] raises significant concerns. PCDD/Fs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing risks to human and environmental health. This underscores the importance of understanding the formation, transport, and fate of this compound in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

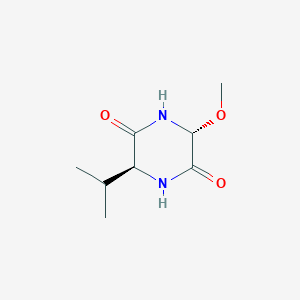
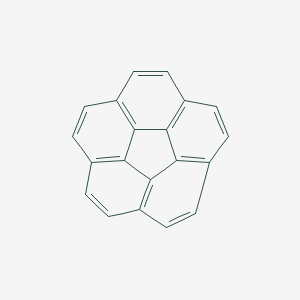
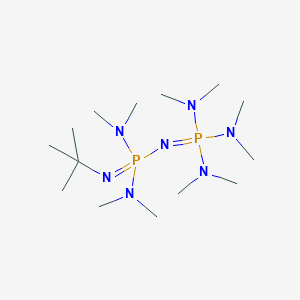
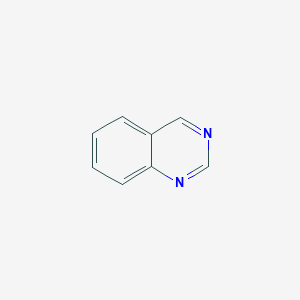
![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
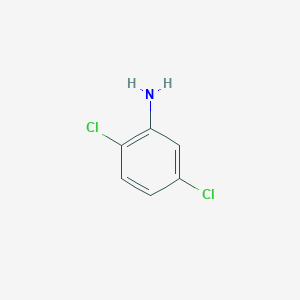
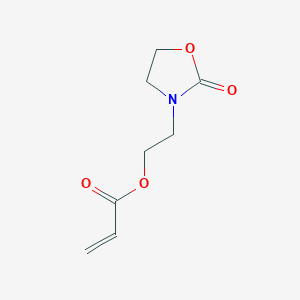
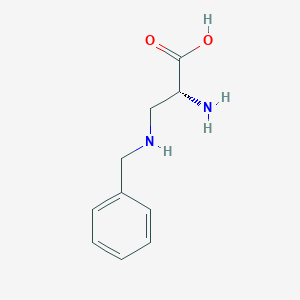
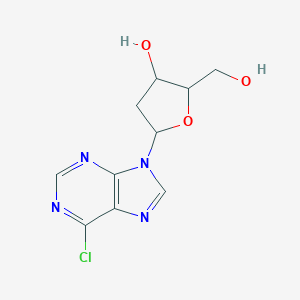
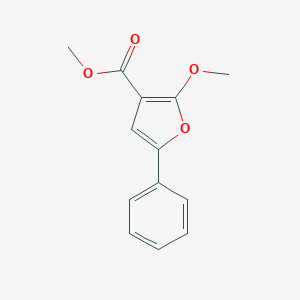
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)
